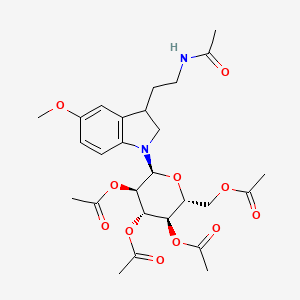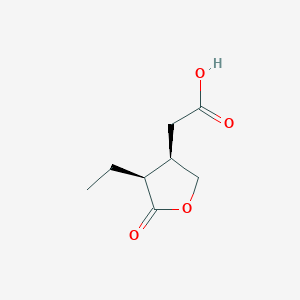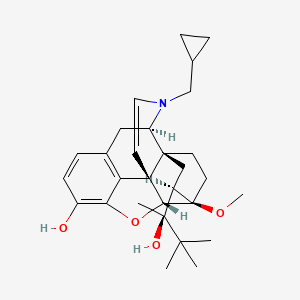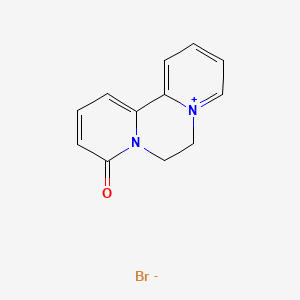
Diquat Monopyridone Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diquat Monopyridone Bromide is a derivative of diquat, a non-selective contact herbicide widely used for weed control in various agricultural and non-agricultural settings. It is known for its rapid action in desiccating and defoliating plants by disrupting their photosynthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diquat Monopyridone Bromide typically involves the reaction of diquat dibromide with specific reagents under controlled conditions. The process begins with the preparation of diquat dibromide, which is synthesized by reacting 1,2-dibromoethane with pyridine to form 1,1’-ethylene-2,2’-bipyridyldiylium dibromide . This intermediate is then subjected to further reactions to introduce the monopyridone group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Diquat Monopyridone Bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species, which contribute to its herbicidal activity.
Reduction: The compound can accept electrons, forming radical cations that participate in further reactions.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Scientific Research Applications
Diquat Monopyridone Bromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Diquat Monopyridone Bromide involves the disruption of photosynthesis in plants. The compound accepts electrons from photosystem I, forming radical cations that react with molecular oxygen to produce reactive oxygen species. These reactive species cause oxidative damage to cellular components, leading to cell death and desiccation of the plant . The primary molecular targets are the chloroplasts and other photosynthetic machinery within the plant cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its reactivity and efficacy as a herbicide. Its ability to form stable radical cations and produce reactive oxygen species makes it particularly effective in disrupting photosynthesis and causing rapid plant desiccation .
Properties
Molecular Formula |
C12H11BrN2O |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
7-aza-10-azoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,10,12-pentaen-6-one;bromide |
InChI |
InChI=1S/C12H11N2O.BrH/c15-12-6-3-5-11-10-4-1-2-7-13(10)8-9-14(11)12;/h1-7H,8-9H2;1H/q+1;/p-1 |
InChI Key |
NDGYKUCRKVWEFL-UHFFFAOYSA-M |
Canonical SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC(=O)N31.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)
![[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)

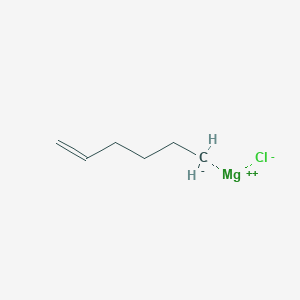
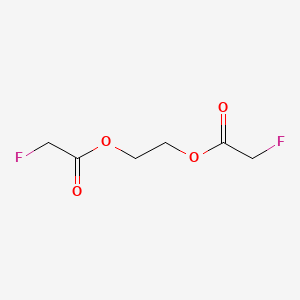
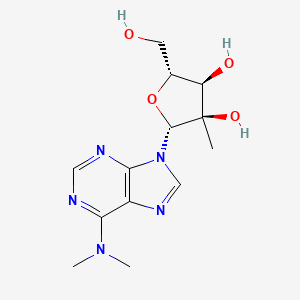

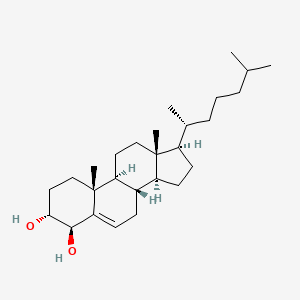
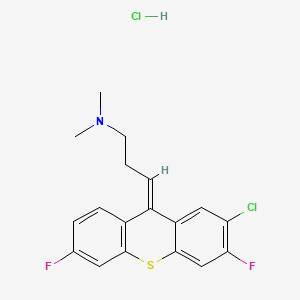
![N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417723.png)
